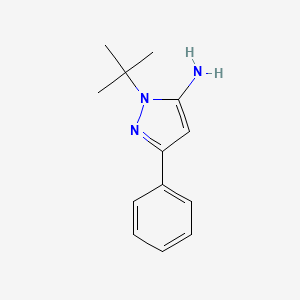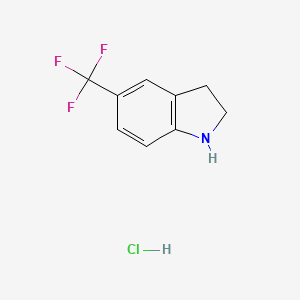
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. COX-2 and 5-LOX are involved in the production of inflammatory mediators and are overexpressed in cancer cells. By inhibiting these enzymes, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in lab experiments is its specificity for COX-2 and 5-LOX enzymes. This allows for targeted inhibition of these enzymes without affecting other pathways in the body. However, one limitation is the potential for off-target effects, as (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid may interact with other enzymes or proteins in the body.
Future Directions
There are several potential future directions for research on (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. One direction is to explore its potential as a therapeutic agent for other inflammatory conditions such as arthritis or asthma. Another direction is to investigate its potential as a chemopreventive agent, or a substance that can prevent the development of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and to identify any potential side effects or interactions with other drugs.
Synthesis Methods
The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the reaction of 5-bromo-3-pyridinylmethanol with (2R,3R)-2,3-O-isopropylidene-D-glyceraldehyde in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.
Scientific Research Applications
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the synthesis of the oxolane ring followed by the introduction of the pyridine and carboxylic acid functional groups.", "Starting Materials": [ "5-bromopyridine", "glycidol", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of (R)-glycidol", "5-bromopyridine is reacted with sodium hydride in diethyl ether to form the corresponding pyridine anion. Glycidol is then added to the reaction mixture and stirred at room temperature for several hours to form (R)-glycidol.", "Step 2: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane", "(R)-glycidol is reacted with carbon dioxide in the presence of a catalyst such as tetrahydrofuran to form the corresponding cyclic carbonate. The cyclic carbonate is then reacted with sodium hydride in tetrahydrofuran to form (2R,3R)-2-(5-bromopyridin-3-yl)oxolane.", "Step 3: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid", "(2R,3R)-2-(5-bromopyridin-3-yl)oxolane is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. The acetyl derivative is then hydrolyzed with sodium bicarbonate to form the carboxylic acid. The product is purified by extraction with ethyl acetate, followed by washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid." ] } | |
CAS RN |
1955541-49-7 |
Product Name |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



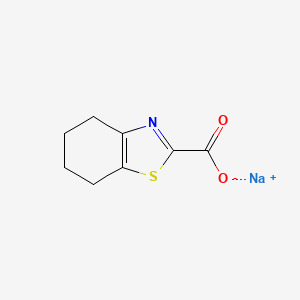
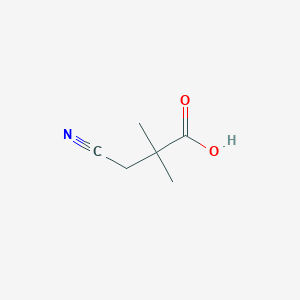
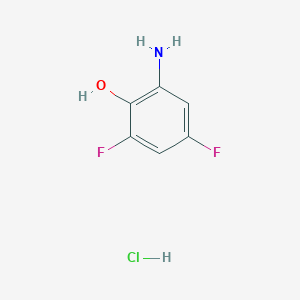

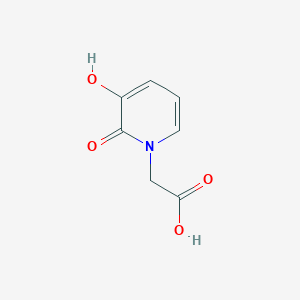
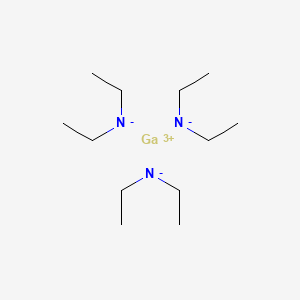
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)
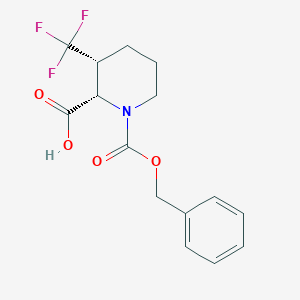
![4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B3420564.png)


![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)
